molecular formula C8H10ClN3O B13178141 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde

4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13178141
M. Wt: 199.64 g/mol
InChI Key: YCLUPMPYIFZDAO-UHFFFAOYSA-N
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Description

4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with chloro, ethyl(methyl)amino, and carbaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl(methyl)amine under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, with sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or as a ligand for receptors, depending on its structural modifications. The chloro and carbaldehyde groups play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the amino substituent, which can influence its reactivity and interaction with biological targets. This dual substitution provides a distinct chemical profile compared to other similar pyrimidine derivatives.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

4-chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H10ClN3O/c1-3-12(2)8-6(4-13)7(9)10-5-11-8/h4-5H,3H2,1-2H3

InChI Key

YCLUPMPYIFZDAO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C(=NC=N1)Cl)C=O

Origin of Product

United States

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